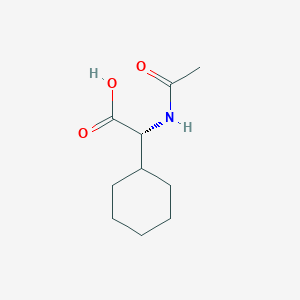

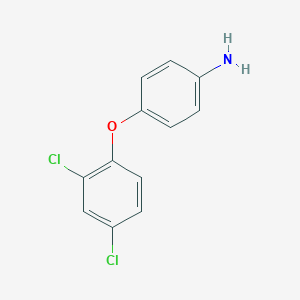

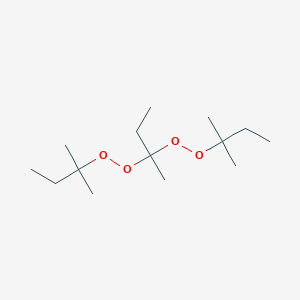

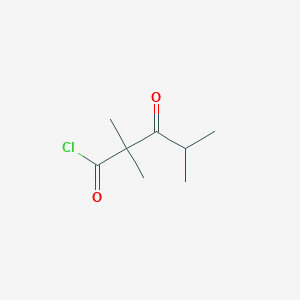

![molecular formula C8H6FN3S2 B088410 5-[(4-氟苯基)氨基]-1,3,4-噻二唑-2-硫醇 CAS No. 14731-24-9](/img/structure/B88410.png)

5-[(4-氟苯基)氨基]-1,3,4-噻二唑-2-硫醇

描述

Synthesis Analysis

- Synthesis Methods: 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and its derivatives have been synthesized through various chemical reactions. For instance, the reaction of 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazole-2-amine with mercaptoacetic acid results in the formation of a thiazolidinone ring compound (Li-he Yin et al., 2008).

Molecular Structure Analysis

- Molecular Conformation: The molecular structure of these compounds is characterized by specific conformations, as seen in 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT), which shows different conformations leading to single or dual fluorescence bands (A. Matwijczuk et al., 2015).

Chemical Reactions and Properties

- Reactivity and Applications: These compounds exhibit a range of chemical reactions and properties, like anticancer and neuroprotective activities. For example, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole shows significant anticancer effects and neuroprotective activities (W. Rzeski et al., 2007).

Physical Properties Analysis

- Structural Characteristics: The physical properties, such as crystal structure and bond lengths, provide insights into the stability and reactivity of these compounds. The crystal structure of 5-amino-2-thiol-l,3,4-thiadiazole, for example, shows that the molecule is planar with specific bond lengths indicating a degree of aromaticity (T. C. Downie et al., 1972).

Chemical Properties Analysis

- Functional Groups and Interactions: The chemical properties of these compounds are characterized by their functional groups and the nature of their interactions. In N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, for instance, intra- and intermolecular interactions were analyzed using the quantum theory of atoms-in-molecules (QTAIM) approach (A. El-Emam et al., 2020).

科学研究应用

抗癌和神经保护活性: 2-(4-氟苯基氨基)-5-(2,4-二羟基苯基)-1,3,4-噻二唑 (FABT) 对不同的癌细胞表现出显着的抗癌活性,并且在暴露于神经毒剂的神经元培养物中也表现出神经保护特性 (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007)。

抗菌剂设计: 使用分子连通性和几何构型方法,利用 5-氨基-1,3,4-噻二唑-2-硫醇衍生物促进了新型抗菌剂的设计。这些化合物对革兰氏阳性菌和革兰氏阴性菌菌株均表现出有效的活性 (Yusuf, Khan, Khan, & Ahmed, 2017)。

对双重荧光效应的光谱研究: 对 2-氨基-1,3,4-噻二唑的研究揭示了双重荧光效应,这对于开发生物学和分子医学中的荧光探针非常有用 (Budziak 等人,2019)。

金属中的缓蚀作用: 已研究了 2-氨基-5-(2-甲氧基苯基)-1,3,4-噻二唑作为酸性环境中低碳钢的缓蚀剂,表现出显着的缓蚀保护 (Attou 等人,2020)。

碳酸酐酶抑制剂: 对 5-氨基-1,3,4-噻二唑-2-磺酰胺衍生物的 X 射线晶体学研究表明其作为人碳酸酐酶 II(各种治疗领域的酶靶点)抑制剂的潜力 (Menchise 等人,2006)。

抗惊厥衍生物的合成: 5-芳基-1,3,4-噻二唑衍生物表现出抗惊厥活性,表明它们作为癫痫治疗剂的潜力 (Foroumadi 等人,2000)。

作用机制

Target of Action

It is known that 1,3,4-thiadiazole derivatives have been used in the preparation of compounds with various biological activities, including antitubercular agents and hcv ns5b polymerase inhibitors .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with their targets to induce various biological effects .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways, leading to their downstream effects .

Result of Action

It is known that 1,3,4-thiadiazole derivatives can have various biological effects, depending on their specific targets and mode of action .

属性

IUPAC Name |

5-(4-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIOPIYGNZKALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NNC(=S)S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384785 | |

| Record name | 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14731-24-9 | |

| Record name | 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。